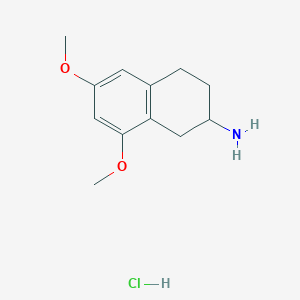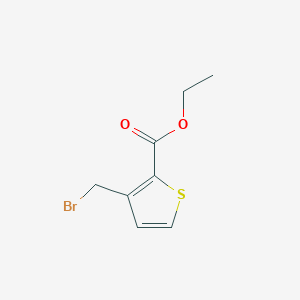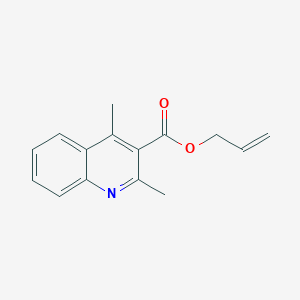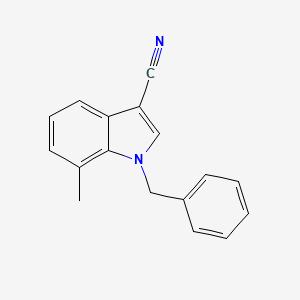
1,5,7-Trichloro-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7-Tricloro-3-metilisoquinolina es un compuesto orgánico aromático heterocíclico que pertenece a la familia de la isoquinolina. Las isoquinolinas son conocidas por su complejidad estructural y sus diversas actividades biológicas. Este compuesto, con la fórmula molecular C10H6Cl3N, se caracteriza por la presencia de tres átomos de cloro y un grupo metilo unido al anillo de isoquinolina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
1,5,7-Tricloro-3-metilisoquinolina se puede sintetizar a través de varios métodos. Un método notable implica la reacción aza-Diels-Alder de 3-diclorometil- y 3-triclorometil-1,2,4-triazinas con 1,2-deshidrobenceno, dando como resultado el compuesto objetivo en rendimientos de hasta 40% . Otro enfoque incluye la cloración de grupos metilo o la clorometilación de isoquinolinas. Por ejemplo, la diclorometilación del N-óxido de isoquinolina usando diclorocetena en dimetoxietano en presencia de trietilamina puede producir 1-diclorometil-isoquinolina .
Métodos de producción industrial
Los métodos de producción industrial para 1,5,7-Tricloro-3-metilisoquinolina no están ampliamente documentados. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, pueden aplicarse. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1,5,7-Tricloro-3-metilisoquinolina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos o reducción para formar aminas correspondientes.
Reacciones de ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen hidróxido de sodio, terc-butóxido de potasio y otras bases fuertes.
Oxidación: Se utilizan reactivos como peróxido de hidrógeno o ácido m-cloroperoxibenzoico (MCPBA).
Reducción: Se emplean agentes reductores como hidruro de aluminio y litio (LAH) o borohidruro de sodio (NaBH4).
Productos principales
Productos de sustitución: Varias isoquinolinas sustituidas dependiendo del nucleófilo utilizado.
Productos de oxidación: N-óxidos de isoquinolina.
Productos de reducción: Aminas de isoquinolina.
Aplicaciones Científicas De Investigación
1,5,7-Tricloro-3-metilisoquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Los derivados de la isoquinolina se exploran por su potencial farmacológico, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1,5,7-Tricloro-3-metilisoquinolina implica su interacción con varios objetivos moleculares. Los átomos de cloro y el grupo metilo influyen en su reactividad y afinidad de unión a las moléculas biológicas. Puede actuar como un inhibidor o modulador de enzimas o receptores específicos, afectando las vías y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Isoquinolina: El compuesto padre, que carece de las sustituciones de cloro y metilo.
1,5-Dicloroisoquinolina: Estructura similar pero con solo dos átomos de cloro.
3-Metilisoquinolina: Carece de los átomos de cloro pero tiene el grupo metilo.
Singularidad
1,5,7-Tricloro-3-metilisoquinolina es única debido a las posiciones específicas de los átomos de cloro y el grupo metilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H6Cl3N |
|---|---|
Peso molecular |
246.5 g/mol |
Nombre IUPAC |
1,5,7-trichloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7-8(10(13)14-5)3-6(11)4-9(7)12/h2-4H,1H3 |
Clave InChI |
IEZJXTJISJBWRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2Cl)Cl)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)
![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)












